molecular formula C3H4Br3ClO B14520863 1,1,1-Tribromo-3-chloropropan-2-ol CAS No. 62872-18-8

1,1,1-Tribromo-3-chloropropan-2-ol

Cat. No.: B14520863
CAS No.: 62872-18-8
M. Wt: 331.23 g/mol
InChI Key: PDAVZQLYHNEBLU-UHFFFAOYSA-N
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Description

1,1,1-Tribromo-3-chloropropan-2-ol is a chemical compound with the molecular formula C3H4Br3ClO It is characterized by the presence of three bromine atoms, one chlorine atom, and a hydroxyl group attached to a three-carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1-Tribromo-3-chloropropan-2-ol can be synthesized through the bromination of 3-chloropropan-2-ol. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the carbon chain .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired product with minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 1,1,1-Tribromo-3-chloropropan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1,1-Tribromo-3-chloropropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1,1-tribromo-3-chloropropan-2-ol involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it a highly reactive compound. It can undergo nucleophilic substitution reactions where the halogen atoms are replaced by other nucleophiles. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 1,1,1-Tribromo-3-chloropropan-2-ol is unique due to the presence of both bromine and chlorine atoms along with a hydroxyl group.

Properties

CAS No.

62872-18-8

Molecular Formula

C3H4Br3ClO

Molecular Weight

331.23 g/mol

IUPAC Name

1,1,1-tribromo-3-chloropropan-2-ol

InChI

InChI=1S/C3H4Br3ClO/c4-3(5,6)2(8)1-7/h2,8H,1H2

InChI Key

PDAVZQLYHNEBLU-UHFFFAOYSA-N

Canonical SMILES

C(C(C(Br)(Br)Br)O)Cl

Origin of Product

United States

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